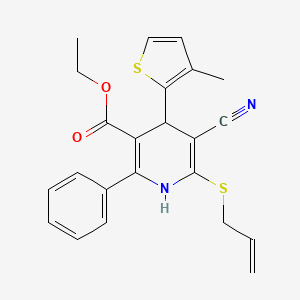
Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes, ketones, and nitriles under acidic or basic conditions.
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Functional Group Modifications: Introduction of thiophene, phenyl, and other substituents through various organic reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Reduction of cyano or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Modulating the activity of specific receptors.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyridine-3-carboxylate include other dihydropyridines such as:
Nifedipine: A well-known calcium channel blocker.
Amlodipine: Another calcium channel blocker used in hypertension treatment.
Nicardipine: Used in the management of angina and hypertension.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other dihydropyridines.
Properties
Molecular Formula |
C23H22N2O2S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(3-methylthiophen-2-yl)-2-phenyl-6-prop-2-enylsulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2S2/c1-4-12-29-22-17(14-24)18(21-15(3)11-13-28-21)19(23(26)27-5-2)20(25-22)16-9-7-6-8-10-16/h4,6-11,13,18,25H,1,5,12H2,2-3H3 |
InChI Key |
GEEIYDUDIHCHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C#N)SCC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















